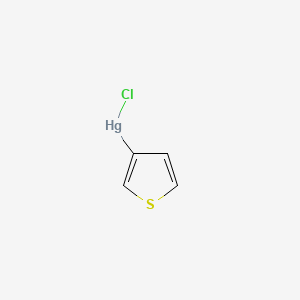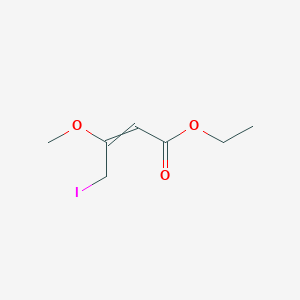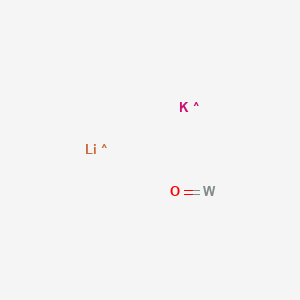![molecular formula C10H19NO3 B14449329 1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol CAS No. 79708-88-6](/img/structure/B14449329.png)
1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a 2-methyl-1,3-dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with 2-methyl-1,3-dioxolane. One common method includes the use of a base to deprotonate the piperidine, followed by nucleophilic substitution with a suitable electrophile containing the 2-methyl-1,3-dioxolane moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dioxolane ring.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the dioxolane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The piperidine ring can also interact with various biological pathways, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane moiety but lacks the piperidine ring.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a similar dioxolane structure but with different functional groups.
Propiconazole: Contains a dioxolane ring but is structurally different due to the presence of a triazole ring.
Uniqueness
1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol is unique due to the combination of the piperidine ring and the dioxolane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
79708-88-6 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H19NO3/c1-10(13-6-7-14-10)8-11-4-2-9(12)3-5-11/h9,12H,2-8H2,1H3 |
Clé InChI |
TUWZCFKAEMVMCK-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CN2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


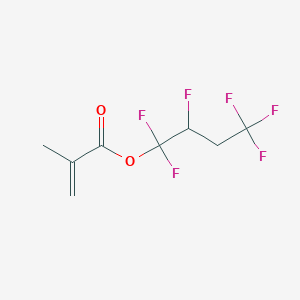
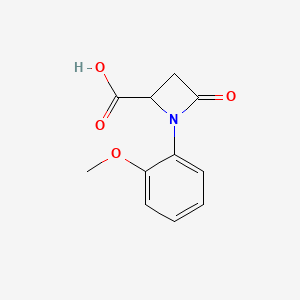
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)


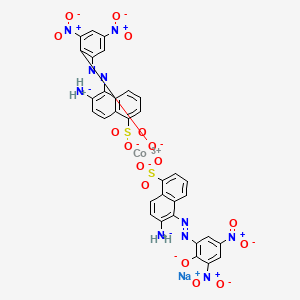

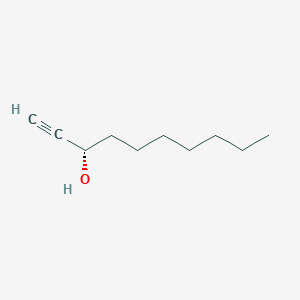

![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
